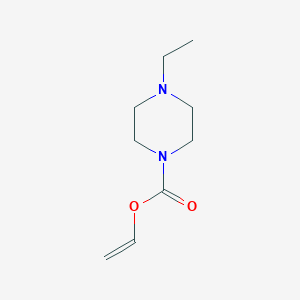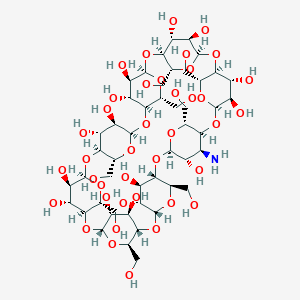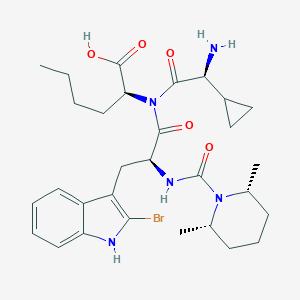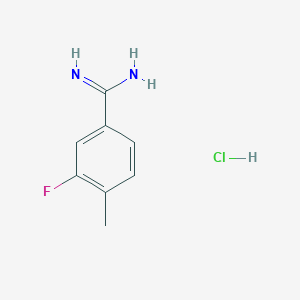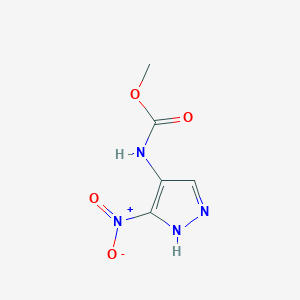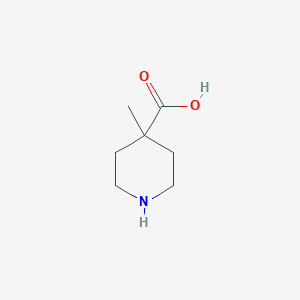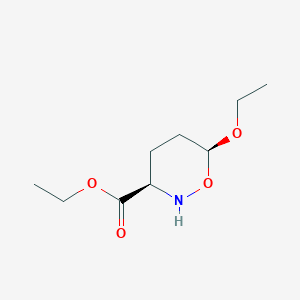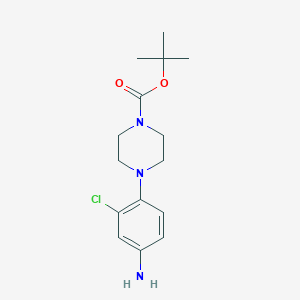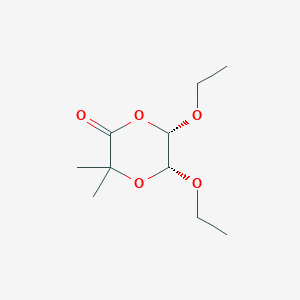
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one, also known as ethyl lactate, is a colorless liquid with a fruity odor. It is commonly used as a solvent in various industries such as food, pharmaceutical, and cosmetic. Ethyl lactate is considered a green solvent due to its low toxicity, biodegradability, and low environmental impact. In recent years, it has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate is not well understood. However, it is believed to act as a polar solvent due to its ability to dissolve polar and nonpolar compounds. It has a high dielectric constant, which allows it to solvate ions and polar molecules. It also has a low boiling point, which makes it suitable for low-temperature reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate. However, it is considered a safe solvent with low toxicity and low environmental impact. It has been approved by the FDA as a food additive and is generally recognized as safe (GRAS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl lactate has several advantages for lab experiments. It is a green solvent with low toxicity and low environmental impact. It is also a polar solvent that can dissolve both polar and nonpolar compounds. However, it has some limitations. It has a low boiling point, which limits its use in high-temperature reactions. It also has a low flash point, which makes it flammable and requires proper handling and storage.
Direcciones Futuras
There are several future directions for the use of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate in scientific research. One direction is the development of new applications in biotechnology, materials science, and environmental science. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, there is a need for further research on the mechanism of action and the biochemical and physiological effects of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate.
Métodos De Síntesis
Ethyl lactate can be synthesized through the esterification reaction between lactic acid and ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be carried out under reflux conditions, and the product can be purified through distillation or solvent extraction.
Aplicaciones Científicas De Investigación
Ethyl lactate has been studied for its potential applications in various fields such as biotechnology, materials science, and environmental science. In biotechnology, it has been used as a solvent for the extraction and purification of proteins and enzymes. In materials science, it has been used as a solvent for the synthesis of nanoparticles and as a plasticizer for biodegradable polymers. In environmental science, it has been studied as a potential biofuel and as a solvent for the removal of pollutants from wastewater.
Propiedades
Número CAS |
184761-16-8 |
|---|---|
Nombre del producto |
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one |
Fórmula molecular |
C10H18O5 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C10H18O5/c1-5-12-7-8(13-6-2)15-10(3,4)9(11)14-7/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Clave InChI |
GVLFVFPZDHRGRN-JGVFFNPUSA-N |
SMILES isomérico |
CCO[C@@H]1[C@@H](OC(C(=O)O1)(C)C)OCC |
SMILES |
CCOC1C(OC(C(=O)O1)(C)C)OCC |
SMILES canónico |
CCOC1C(OC(C(=O)O1)(C)C)OCC |
Sinónimos |
1,4-Dioxan-2-one,5,6-diethoxy-3,3-dimethyl-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)

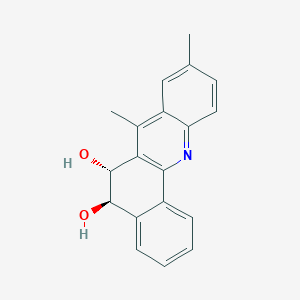
![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)
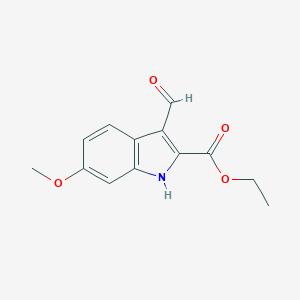
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
